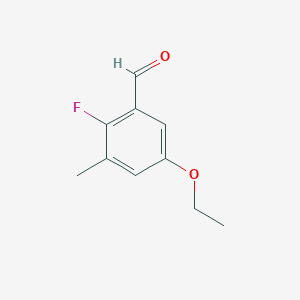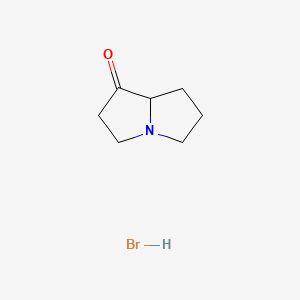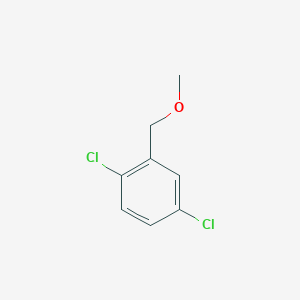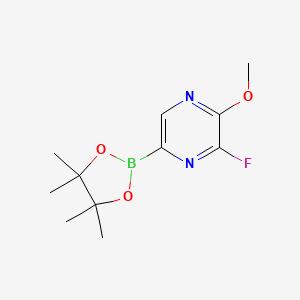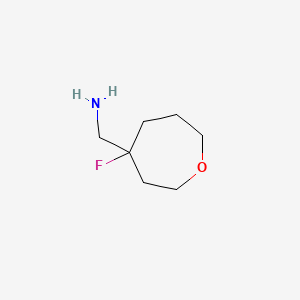
(4-Fluorooxepan-4-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorooxepan-4-YL)methanamine is an organic compound featuring a six-membered oxepane ring substituted with a fluorine atom and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorooxepan-4-YL)methanamine typically involves the following steps:
Formation of the Oxepane Ring: The oxepane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or haloalcohols.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride or other fluorinating agents under controlled conditions.
Attachment of the Methanamine Group: The methanamine group can be introduced via reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxepane derivatives with additional functional groups.
Reduction: Reduction reactions can modify the functional groups, such as converting the methanamine group to other amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products:
- Oxidation products may include oxepane derivatives with hydroxyl or carbonyl groups.
- Reduction products may involve various amine derivatives.
- Substitution products depend on the nucleophile used and can include a wide range of functionalized oxepane compounds.
Wissenschaftliche Forschungsanwendungen
(4-Fluorooxepan-4-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of novel materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (4-Fluorooxepan-4-YL)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methanamine group can facilitate interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
(4-Hydroxyoxepan-4-YL)methanamine: Similar structure but with a hydroxyl group instead of a fluorine atom.
(4-Chlorooxepan-4-YL)methanamine: Contains a chlorine atom instead of fluorine.
(4-Methyloxepan-4-YL)methanamine: Features a methyl group instead of fluorine.
Uniqueness: (4-Fluorooxepan-4-YL)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H14FNO |
|---|---|
Molekulargewicht |
147.19 g/mol |
IUPAC-Name |
(4-fluorooxepan-4-yl)methanamine |
InChI |
InChI=1S/C7H14FNO/c8-7(6-9)2-1-4-10-5-3-7/h1-6,9H2 |
InChI-Schlüssel |
HDHPNPIQDPHZDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCOC1)(CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B14028785.png)

![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
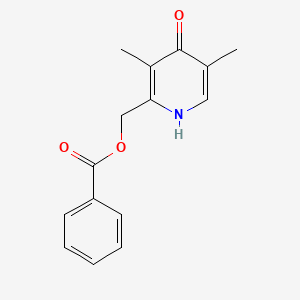
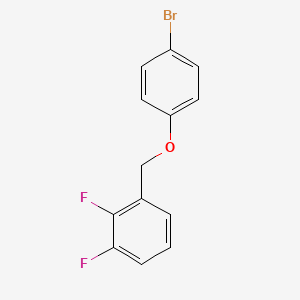
![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
